molecular formula C9H8BrNO B3263731 3-(Bromomethyl)-5-methylbenzo[d]isoxazole CAS No. 37924-86-0

3-(Bromomethyl)-5-methylbenzo[d]isoxazole

Cat. No.: B3263731
CAS No.: 37924-86-0
M. Wt: 226.07 g/mol
InChI Key: OFHLKSCGAKEBIP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-methylbenzo[d]isoxazole is an organic compound with the molecular formula C9H8BrNO It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole typically involves the bromination of 5-methylbenzo[d]isoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted isoxazole derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl derivatives of the original compound.

Scientific Research Applications

3-(Bromomethyl)-5-methylbenzo[d]isoxazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It is employed in the study of biological pathways and the development of biochemical probes.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-methylbenzo[d]isoxazole
  • 3-(Fluoromethyl)-5-methylbenzo[d]isoxazole
  • 3-(Iodomethyl)-5-methylbenzo[d]isoxazole

Uniqueness

3-(Bromomethyl)-5-methylbenzo[d]isoxazole is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in synthetic chemistry. The bromine atom provides a good leaving group for nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.

Properties

IUPAC Name

3-(bromomethyl)-5-methyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHLKSCGAKEBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264553
Record name 3-(Bromomethyl)-5-methyl-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37924-86-0
Record name 3-(Bromomethyl)-5-methyl-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37924-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-5-methyl-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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